Tyrosyl-tryptophan

Übersicht

Beschreibung

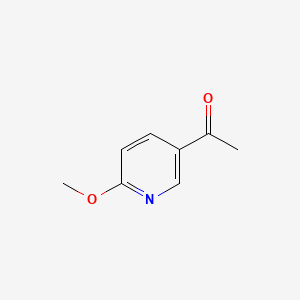

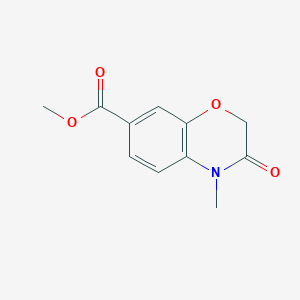

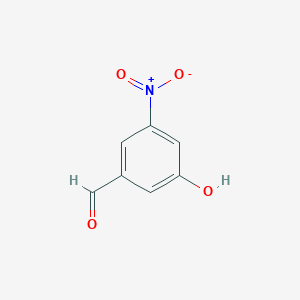

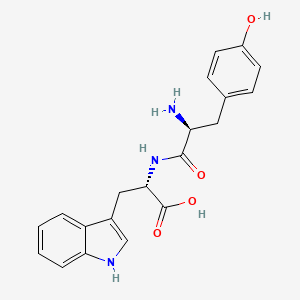

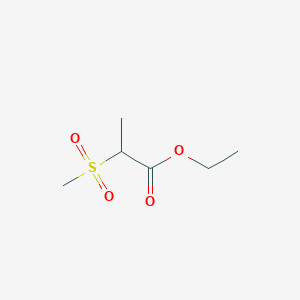

Tyrosyl-tryptophan is a dipeptide formed from L-tyrosine and L-tryptophan residues . It plays a role as a metabolite .

Synthesis Analysis

Tryptophanyl tRNA synthetase (WRS) is an essential enzyme that catalyzes the ligation of tryptophan to its cognate tRNA during translation . Mammalian WRS has evolved to acquire domains or motifs for novel functions beyond protein synthesis .Molecular Structure Analysis

The molecular formula of Tyrosyl-tryptophan is C20H21N3O4 . Its IUPAC name is (2S)-2-[[ (2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid .Chemical Reactions Analysis

Tyrosine and tryptophan mediate high potential electron transfer reactions in proteins . The reaction is initiated by H atom abstraction at the substrate 3′-carbon .Physical And Chemical Properties Analysis

Tyrosyl-tryptophan has a molecular weight of 367.4 g/mol . It has 5 hydrogen bond donors and 5 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen

Protein and Peptide Modification

Tyrosine residues in proteins and peptides have become a significant area of research. They offer a robust alternative to traditional lysine and cysteine-targeted peptide/protein modification protocols . This field holds relevance across various disciplines, including chemical, biological, medical, and material sciences .

Proteomics

Selective Tyrosine modification and peptide cleavage at Tyrosine sites have emerged as relevant tools in proteomics . This rapidly-growing area has demonstrated tremendous potential for applications in proteomics .

Drug Optimization

Tyrosine modification can be used in drug optimization. The selective modification and conjugation of proteins/peptides have shown great potential in this area .

Targeted Drug Delivery

The selective modification and conjugation of proteins/peptides, including Tyrosine residues, have shown potential in targeted drug delivery . This approach can improve the efficiency of drug delivery systems .

Development of Defined Biomaterials

Tyrosine modification is also used in the development of well-defined biomaterials . For example, modified viral capsids with attached fluorophores can self-assemble to produce systems for synthetic light harvesting .

Therapeutics

Protein bioconjugates, including those involving Tyrosine, are used as therapeutics . The attachment of polyethylene glycol (PEGylation) to proteins improves their pharmacokinetic properties by increasing their bioavailability and reducing immunogenicity .

Antibody–Drug Conjugates (ADCs)

Tyrosine bioconjugation is used in the development of antibody–drug conjugates (ADCs), especially in cancer therapy . These constructs combine the cytotoxicity of small-molecule drugs with the specificity of monoclonal antibodies, achieving targeted delivery and reducing off-site effects and the resulting toxicity .

Reactive Oxygen Stress

The Tyrosine-Tryptophan (YW) dyad structural motif promotes radical quenching under conditions of reactive oxygen stress . This protective effect is attributed to an increase in the radical recombination rate .

Wirkmechanismus

Target of Action

Tyrosyl-tryptophan is a dipeptide composed of two amino acids, tyrosine and tryptophan . The primary targets of Tyrosyl-tryptophan are likely to be enzymes involved in the metabolism of these two amino acids. For instance, enzymes such as phenylalanine hydroxylase, which is involved in the conversion of phenylalanine to tyrosine , and tryptophan hydroxylase, which converts tryptophan into 5-hydroxy-L-tryptophan , could be potential targets.

Mode of Action

The interaction of Tyrosyl-tryptophan with its targets could result in changes in the metabolic pathways of tyrosine and tryptophan. For example, the presence of Tyrosyl-tryptophan could potentially affect the rate of conversion of phenylalanine to tyrosine, or tryptophan to 5-hydroxy-L-tryptophan . .

Biochemical Pathways

Tyrosyl-tryptophan, being composed of tyrosine and tryptophan, is likely involved in the metabolic pathways of these two amino acids. Tyrosine is involved in several biochemical pathways, including the formation of dopamine, norepinephrine, and epinephrine . Tryptophan, on the other hand, is involved in the production of serotonin and melatonin . Therefore, Tyrosyl-tryptophan could potentially affect these pathways and their downstream effects.

Pharmacokinetics

Its metabolism would likely involve the breakdown into its constituent amino acids, tyrosine and tryptophan, which would then be further metabolized through their respective pathways .

Result of Action

The molecular and cellular effects of Tyrosyl-tryptophan’s action would likely be related to the functions of tyrosine and tryptophan. For instance, tyrosine is a precursor to several neurotransmitters, so Tyrosyl-tryptophan could potentially influence neurotransmission . Similarly, tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation, so Tyrosyl-tryptophan could potentially have effects on mood .

Action Environment

The action, efficacy, and stability of Tyrosyl-tryptophan could be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the dipeptide. Additionally, factors such as temperature and the presence of other molecules could influence the rate at which Tyrosyl-tryptophan is metabolized. The gut microbiota could also play a role in the metabolism of Tyrosyl-tryptophan, as certain microbes are known to metabolize dietary amino acids .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27)/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPPMAOOKQJYIP-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tyrosyl-tryptophan is a dipeptide composed of the amino acids tyrosine and tryptophan. While not extensively studied as an independent molecule, its presence as a biomarker in children exposed to secondhand smoke has been highlighted []. This suggests a potential role in metabolic pathways affected by xenobiotic exposure. Further research is needed to fully understand its biological functions.

A: Tyrosyl-tryptophan contains tyrosine and tryptophan, both known for their electron transfer capabilities within proteins [, ]. Theoretical studies using methods like UHF/6-31G* and AMI semi-empirical calculations have explored the kinetics and thermodynamics of electron transfer between these amino acids [, ]. These studies provide valuable insights into potential long-range electron transfer mechanisms in peptides and proteins.

A: While specific methods for tyrosyl-tryptophan aren't detailed in the provided research, its identification as a biomarker was achieved through untargeted ultra-high-performance liquid chromatography-mass spectrometry (UPLC(c)-MS/MS) analysis of urine samples []. This suggests that advanced analytical techniques are crucial for studying this dipeptide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(trifluoromethoxy)phenyl]propanoic Acid](/img/structure/B1337141.png)